3-bromo-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinazoline core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde in a condensation reaction.
Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine derivatives to form the hydrazide linkage.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The furan ring and hydrazide linkage may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-oxo-N-phenylbutanamide: This compound shares the bromine and hydrazide functionalities but lacks the quinazoline and furan rings.
N-(4-bromophenyl)-2-furancarboxamide: Similar in having a furan ring and bromine atom but differs in the overall structure and functional groups.
Uniqueness
3-bromo-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is unique due to its combination of a quinazoline moiety, furan ring, and hydrazide linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C26H17BrN4O3S |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[5-(4-oxo-3-phenylquinazolin-2-yl)sulfanylfuran-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H17BrN4O3S/c27-18-8-6-7-17(15-18)24(32)30-28-16-20-13-14-23(34-20)35-26-29-22-12-5-4-11-21(22)25(33)31(26)19-9-2-1-3-10-19/h1-16H,(H,30,32)/b28-16+ |
InChI Key |
BDRJQDLNHQSENS-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC(=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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